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molecular formula C10H4Cl2N4O2 B8641150 Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-dichloro- CAS No. 58590-56-0

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-dichloro-

Cat. No. B8641150
M. Wt: 283.07 g/mol
InChI Key: AXUFSJZRCPNZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254123

Procedure details

A solution of 10 g of 4,5-dichloro-o-phenylenediamine, 9 g of alloxan hydrate, 1.5 g of boric acid and 250 ml of glacial acetic acid was stirred overnight at room temperature to obtain a brown-black solution which was filtered. The yellow-buff crystalline solid was well washed with water to obtain 15.9 g of 7,8-dichloro-alloxazine melting at >370° C. A solution of 2 g of 7,8-dichloro-alloxazine in 10 ml of concentrated sulfuric acid was slowly heated to 240° C. and held there for 10 minutes. The mixture was cooled and poured onto ice and the mixture was made alkaline with sodium hydroxide addition. The mixture was extracted several times with ether to obtain 0.73 g of 2-amino-6,7-dichloro-quinoxaline as an orange crystalline solid melting at 220° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]2[N:9]=[C:10]3[NH:18]C(=O)NC(=O)[C:11]3=[N:12][C:2]=12.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:18][C:10]1[CH:11]=[N:12][C:2]2[C:3](=[CH:4][C:5]([Cl:8])=[C:6]([Cl:7])[CH:1]=2)[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C(=O)NC(=O)N3
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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